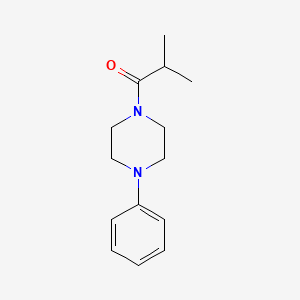![molecular formula C16H15ClN2O3 B5790271 N'-{[(2-chlorophenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5790271.png)
N'-{[(2-chlorophenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The mTOR pathway is involved in cell growth and proliferation, making it a significant target for cancer treatment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[(2-chlorophenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide involves several steps. The process begins with the reaction of 3-methylbenzenecarboximidamide with 2-chlorophenol to form the intermediate compound 3-methylbenzenecarboximidamide-2-chlorophenyl ether. This intermediate is then further reacted to produce the final compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and purification methods to ensure the compound’s purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
N’-{[(2-chlorophenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce corresponding oxides, while reduction may yield reduced forms of the compound. Substitution reactions can result in various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
N’-{[(2-chlorophenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes, including cell growth and proliferation.
Medicine: Extensively studied for its potential as an anti-cancer drug due to its ability to inhibit the mTOR pathway.
Mecanismo De Acción
The mechanism of action of N’-{[(2-chlorophenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide involves the inhibition of the mTOR pathway. By blocking this pathway, the compound prevents cancer cells from dividing and growing, ultimately leading to cell death. Additionally, it has been shown to induce autophagy, a process by which cells recycle damaged or unwanted components, contributing to its anti-cancer effects.
Comparación Con Compuestos Similares
Similar Compounds
Rapamycin: Another mTOR inhibitor with similar anti-cancer properties.
Everolimus: A derivative of rapamycin used in cancer treatment.
Temsirolimus: Another mTOR inhibitor with applications in cancer therapy.
Uniqueness
N’-{[(2-chlorophenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide is unique due to its specific chemical structure, which allows for targeted inhibition of the mTOR pathway. This specificity makes it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-(2-chlorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-11-5-4-6-12(9-11)16(18)19-22-15(20)10-21-14-8-3-2-7-13(14)17/h2-9H,10H2,1H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWCYEWXRUMPHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=NOC(=O)COC2=CC=CC=C2Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=N/OC(=O)COC2=CC=CC=C2Cl)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
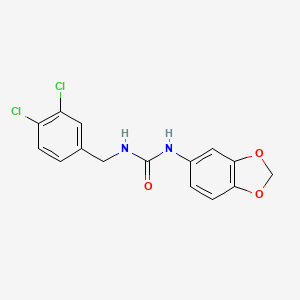
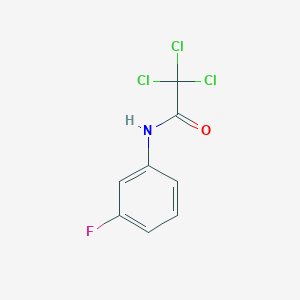
![N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide](/img/structure/B5790199.png)
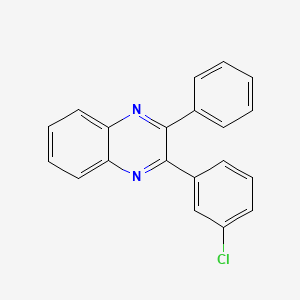
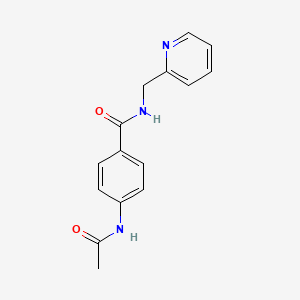
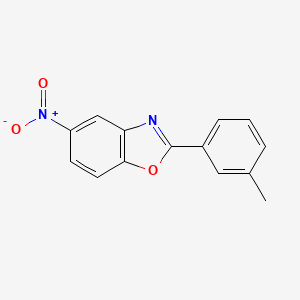
![N-(4-{4-[4-(acetylamino)phenoxy]-2,3,5,6-tetrafluorophenoxy}phenyl)acetamide](/img/structure/B5790235.png)
![5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5790242.png)
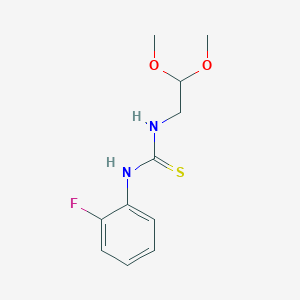
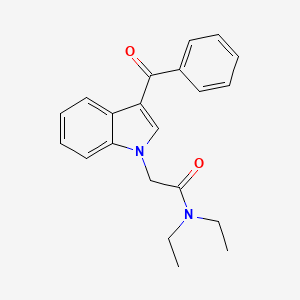
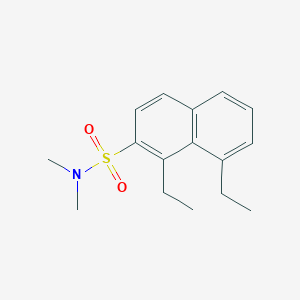
![3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4-methylbenzoic acid](/img/structure/B5790289.png)
![7-hydroxy-1,3-dimethyl-6-(1-naphthyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B5790299.png)
